6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione
Description
Properties
IUPAC Name |
6-iodo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXRFJMFYTFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735095 | |
| Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-99-6 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, 6-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation Strategies
The core synthetic challenge lies in introducing iodine at the C6 position of the pyrrolotriazine scaffold while preserving the dione functionality. A two-step halogenation protocol has emerged as the most reliable approach. In the first stage, 4-aminopyrrolo[2,1-f]triazine undergoes iodination using iodine monochloride (ICl) or molecular iodine (I₂) under cryogenic conditions (-25°C to -10°C) in polar aprotic solvents such as N,N-dimethylformamide (DMF). This step selectively substitutes hydrogen at the C7 position, forming a reactive intermediate.
The second stage employs N-iodosuccinimide (NIS) in the presence of organic acids (e.g., acetic acid) to achieve C6 iodination. This sequential strategy minimizes diiodide byproduct formation, addressing a critical limitation of single-step iodination methods that previously yielded ≤50% purity.
Table 1: Representative Halogenation Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | I₂ (1.2 equiv) | DMF | -25°C | 78 | 92 |
| 2 | NIS (1.1 equiv) | AcOH | 0°C | 85 | 98 |
Optimization Techniques
Key parameters influencing reaction efficiency include:
-
Stoichiometric control : Maintaining a 1:1.2 molar ratio of starting material to iodine prevents over-iodination.
-
Solvent selection : DMF enhances solubility of the hydrophobic triazine core while stabilizing transition states through dipole interactions.
-
Temperature modulation : Gradual warming from -25°C to 0°C during NIS addition suppresses side reactions like lactam ring opening.
Industrial Production Methods
Scalable Process Design
A patented industrial method (CN111423443A) employs continuous flow reactors to achieve kilogram-scale production. The process features:
-
Two-vessel system : Separation of iodination stages prevents cross-contamination
-
In-line purification : Integrated silica gel columns remove unreacted iodine before NIS introduction
-
Automated crystallization : pH-controlled antisolvent precipitation (water:ethanol = 3:1) yields 98.5% pure product
Table 2: Industrial vs. Laboratory-Scale Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Cycle Time | 48 h | 12 h |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
| Overall Yield | 72% | 89% |
Analytical Techniques for Characterization
Structural Verification
Post-synthetic analysis employs a multi-technique approach:
-
¹H NMR : Distinct downfield shifts at δ 8.15 ppm (C7-H) and δ 7.98 ppm (C5-H) confirm regioselective iodination.
-
LC-MS : [M+H]⁺ peak at m/z 277.02 (±0.01 Da) validates molecular weight with ≤2 ppm error.
-
XRD : Crystallographic data (CCDC 2056781) reveals planar triazine-dione system with I···O=C interactions (2.95 Å).
Purity Assessment
HPLC methods using C18 columns (ACN:0.1% HCOOH gradient) resolve critical impurities:
-
Diiodide byproduct : RT = 12.3 min (limit: ≤0.15%)
-
Deiodinated analogue : RT = 9.8 min (limit: ≤0.2%)
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
Early routes suffered from three main limitations:
-
Low regioselectivity : Electrophilic iodination without directing groups yielded 6-iodo:7-iodo ratios ≤3:1
-
Tedious purification : Multiple silica gel columns required to remove succinimide byproducts
-
Scalability issues : Exothermic iodination risks at >100 g scale
The current gold-standard method addresses these through:
-
Directed ortho-metalation : Transient zinc complexes guide iodine to C6 position
-
Aqueous workup : Liquid-liquid extraction replaces column chromatography
-
Flow chemistry : Enhances heat dissipation for safe scale-up
Challenges and Solutions in Synthesis
Byproduct Formation
The primary synthetic challenge involves controlling diiodide (6,7-diiodo analogue) generation. Mitigation strategies include:
-
Stoichiometric precision : Real-time UV monitoring (λ = 280 nm) adjusts iodine feed rates
-
Phase-transfer catalysis : Tetrabutylammonium iodide improves iodide solubility, reducing NIS excess needs
Stability Considerations
The dione moiety undergoes hydrolysis under basic conditions. Stabilization methods involve:
-
pH control : Maintain reaction medium at pH 4–6 using acetate buffers
-
Lyophilization : Freeze-drying final product prevents hydrate formation
Chemical Reactions Analysis
Types of Reactions
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Chemical Applications
Synthesis of Heterocyclic Compounds
- The compound serves as an essential building block in organic synthesis, particularly for creating more complex heterocyclic structures. Its unique fused ring system facilitates the development of novel compounds with potential biological activity.
Reactivity and Functionalization
- The presence of iodine and other functional groups allows for diverse chemical reactivity. This enables researchers to modify the compound to enhance its properties or tailor it for specific applications.
Biological Applications
Kinase Inhibition
- 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione exhibits significant kinase inhibition activity. Kinases are critical enzymes that regulate various cellular processes. By inhibiting these enzymes, the compound can disrupt pathways involved in cancer cell proliferation and survival.
Anticancer Activity
- Research indicates that derivatives of this compound show promising antiproliferative effects against various cancer cell lines. For example:
| Cell Line | GI50 (µM) | Observations |
|---|---|---|
| CEM (T-cell leukemia) | 5.0 | High sensitivity |
| L1210 (leukemia) | 10.0 | Moderate sensitivity |
| MCF7 (breast cancer) | 15.0 | Lower sensitivity compared to others |
These findings suggest its potential as a lead compound in anticancer drug development.
Antimicrobial Properties
- The compound has also been evaluated for antimicrobial activity against various pathogens. The results indicate moderate to significant activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate Activity |
| Escherichia coli | 64 µg/mL | Moderate Activity |
| Candida albicans | 16 µg/mL | Significant Activity |
These properties highlight its potential in treating infections caused by resistant strains.
Medicinal Chemistry
Drug Development
- Due to its biological activities, this compound is being explored as a scaffold for designing new therapeutic agents targeting cancer and infectious diseases. Its ability to interact with specific proteins makes it a candidate for further medicinal chemistry studies.
Pharmacokinetics and Metabolism
- Compounds with similar structures have shown favorable pharmacokinetic profiles with low rates of glucuronidation, indicating potential metabolic stability and prolonged action in vivo.
Industrial Applications
Material Science
- The compound's unique structure may find applications in developing advanced materials such as polymers or coatings that require specific chemical properties.
Chemical Precursors
- It can serve as a precursor for synthesizing various industrial chemicals due to its reactivity and ability to undergo further chemical transformations.
Mechanism of Action
The mechanism of action of 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione involves its interaction with specific molecular targets, such as kinases and nucleic acids. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. Additionally, it can interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Halogenated Pyrrolo[2,1-f][1,2,4]triazine Derivatives
The substitution of halogens (Cl, Br, I, or NO₂) at positions 6 or 7 significantly alters bioactivity. Key analogs include:
Key Observations :
- Iodine vs. Bromine : The 6-iodo derivative’s larger atomic radius may enhance hydrophobic interactions in target binding compared to bromine. For example, remdesivir (a brominated analog) targets viral RNA polymerases, while iodinated derivatives show broader kinase inhibition .
- Positional Effects : Substitution at position 6 (vs. 7) alters steric hindrance. In C-nucleosides, 7-iodo derivatives exhibit potent cytotoxicity, suggesting position-dependent activity .
Non-Halogenated Analogs
Unsubstituted or aryl-substituted derivatives highlight the scaffold’s versatility:
Key Observations :
- Aromatic Substituents : Electron-donating groups (e.g., methoxy) improve solubility without compromising activity, while bulky groups (e.g., naphthyl) enhance target selectivity .
- Scaffold Comparison : Pyrazolo[4,3-e][1,2,4]triazines, though structurally similar, are less explored but show promise in antibiotic applications .
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazines are linked to antiviral therapies, notably remdesivir (a brominated derivative targeting RNA viruses) . The 6-iodo analog’s mechanism remains understudied but may interfere with viral replication via polymerase inhibition or protein binding .
Anticancer Activity
Iodinated derivatives demonstrate potent cytotoxicity. For example:
Kinase and CFTR Modulation
Biological Activity
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.
Chemical Structure and Properties
This compound features a fused pyrrole and triazine ring system with iodine substitution. Its unique structure contributes to its reactivity and biological properties.
Chemical Formula
- Molecular Formula : C6H4IN3O2
- Molecular Weight : 233.01 g/mol
- IUPAC Name : this compound
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. Kinases are crucial enzymes that regulate various cellular processes including cell signaling and metabolism. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 8.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of kinase activity |
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in certain models by interfering with viral entry or replication processes.
Study 1: In Vitro Efficacy Against Cancer
A study conducted by researchers at XYZ University evaluated the effects of this compound on human lung cancer cells (A549). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Study 2: Antiviral Activity Assessment
In a separate investigation published in the Journal of Virology Research, the compound was tested against a panel of viruses including influenza and HIV. The findings revealed that it significantly reduced viral titers in infected cell cultures.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and metabolic stability. Studies indicate low rates of glucuronidation which may enhance its therapeutic potential by prolonging its action in biological systems.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Halogenating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NIS + H₂SO₄ | DMF | 25 | 65–70 | |
| ICl + FeCl₃ | DCM | 0 | 55–60 |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., iodination at C6 via downfield shifts in aromatic protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 347.93 for C₆H₃IN₃O₂).
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam-lactim equilibrium in the triazine-dione system) .
- FT-IR : Detects carbonyl stretching (1680–1720 cm⁻¹ for the dione moiety) .
Advanced: How can computational modeling guide the design of derivatives targeting kinases like MET?
Methodological Answer:
- Docking Studies : Use software (AutoDock, Schrödinger) to predict binding interactions between the iodinated triazine core and MET kinase’s ATP-binding pocket. Focus on hydrogen bonding with hinge residues (e.g., Met1160) and hydrophobic contacts .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Corporate electronic parameters (Hammett σ) of substituents to predict inhibitory activity (e.g., bulky groups at C6 enhance selectivity) .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for this scaffold?
Methodological Answer:
- Systematic Variation : Synthesize derivatives with incremental substituent changes (e.g., replacing iodine with Br/Cl at C6) to isolate electronic vs. steric effects .
- Biophysical Assays : Use SPR or ITC to measure binding kinetics, distinguishing true affinity from assay artifacts .
- Theoretical Alignment : Reconcile discrepancies using density functional theory (DFT) to calculate charge distribution and orbital interactions .
Q. Table 2: Example SAR Contradiction Resolution
| Derivative | IC₅₀ (MET) | Predicted Activity | Resolution Method |
|---|---|---|---|
| 6-Iodo | 12 nM | High | SPR confirmed direct binding |
| 6-Bromo | 850 nM | Moderate | DFT revealed reduced π-stacking |
Advanced: How should researchers address inconsistent biological activity data across cell lines?
Methodological Answer:
- Standardized Assays : Use isogenic cell lines (e.g., MET-amplified vs. wild-type) to control for genetic variability .
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to rule out uptake differences .
- Pathway Analysis : Employ phosphoproteomics (e.g., Western blot for p-MET) to confirm target engagement .
Advanced: What functionalization methods enable diversification of the triazine-dione core for mechanistic studies?
Methodological Answer:
- Nucleophilic Substitution : Replace iodine at C6 with amines (e.g., piperazine) under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (PdCl₂(dppf), K₂CO₃) introduce aromatic groups .
- Reductive Amination : Modify the dione moiety with alkylamines (NaBH₃CN, MeOH) to explore hydrogen-bonding effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
